Ethyl 3-amino-5-methanesulfonylbenzoate
Overview
Description
Ethyl 3-amino-5-methanesulfonylbenzoate is an organic compound with the molecular formula C10H13NO4S. It is a derivative of benzoic acid and contains both an amino group and a methanesulfonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5-methanesulfonylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-5-methanesulfonylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Another method involves the direct sulfonation of ethyl 3-aminobenzoate with methanesulfonyl chloride in the presence of a base, such as pyridine. This reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and to maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methanesulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 3-amino-5-methanesulfonylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methanesulfonylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-amino-5-methanesulfonylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-aminobenzoate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonylbenzoic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Sulfonamide-based indole analogs: These compounds have similar sulfonamide groups but differ in their core structures, leading to different biological activities.
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-5-methylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)7-4-8(11)6-9(5-7)16(2,13)14/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLZMQSVLHFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044272-56-1 | |
Record name | ethyl 3-amino-5-methanesulfonylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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